molecular formula C7H6N2OS B11766998 3-Aminobenzo[d]isothiazol-6-ol

3-Aminobenzo[d]isothiazol-6-ol

Cat. No.: B11766998
M. Wt: 166.20 g/mol
InChI Key: YNEKGRKOXAUSOD-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isothiazol-6-ol is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with an amino group at the 3-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Aminobenzo[d]isothiazol-6-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize readily available starting materials and aim to minimize the use of hazardous reagents and solvents. The development of green chemistry approaches, such as catalyst-free microwave-assisted methods in aqueous media, has also been explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isothiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.

Scientific Research Applications

3-Aminobenzo[d]isothiazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isothiazol-6-ol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways. This inhibition can disrupt processes such as cell division and migration, making the compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzo[d]isothiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science.

Biological Activity

3-Aminobenzo[d]isothiazol-6-ol is a heterocyclic compound characterized by a benzene ring fused to an isothiazole ring, with an amino group at the 3-position and a hydroxyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

This compound exhibits biological activity primarily through its role as a kinase inhibitor . It interacts with specific molecular targets, particularly kinases involved in cellular signaling pathways. By binding to the active site of these kinases, the compound inhibits phosphorylation activities that are crucial for processes such as cell division and migration, indicating potential applications in cancer therapy .

Local Anesthetic Activity

Research has demonstrated that derivatives of this compound possess significant local anesthetic properties. A study evaluated the local anesthetic activity using an isolated rat sciatic nerve model, comparing its efficacy to lidocaine. The findings indicated that certain derivatives exhibited similar or enhanced anesthetic effects relative to lidocaine, suggesting their potential as new chemical entities (NCEs) for pain management .

Table 1: Comparative Local Anesthetic Activity

CompoundConcentrationEffect Compared to Lidocaine
This compound0.5%Similar
Derivative A51%Enhanced
LidocaineReferenceStandard

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Isothiazole derivatives, including this compound, show activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study: Antimicrobial Efficacy

A case study highlighted the effectiveness of this compound against Staphylococcus aureus, demonstrating its potential role in treating bacterial infections. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, with results indicating promising activity at low concentrations.

Structure-Activity Relationship (SAR)

Studies utilizing quantitative structure–activity relationship (QSAR) modeling have shown that the biological activity of this compound is influenced by several physicochemical properties such as polarizability and molecular shape. These properties correlate positively with local anesthetic efficacy while negatively correlating with certain structural features like aromatic CH groups .

Toxicity Profile

While exploring its therapeutic potential, it is crucial to consider the toxicity profile of this compound and its derivatives. Some studies have reported adverse effects linked to isothiazole compounds, including skin sensitization and respiratory issues upon exposure, necessitating careful evaluation during drug development processes .

Table 2: Toxicity Data Summary

CompoundToxicity LevelObservations
This compoundModeratePotential skin sensitization
Derivative A5LowFavorable safety profile

Properties

IUPAC Name

3-amino-1,2-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEKGRKOXAUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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